Propylparaben-d7

Description

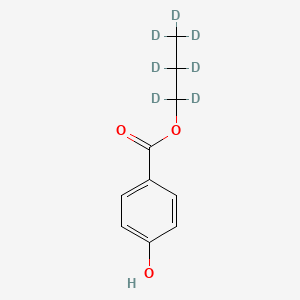

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i1D3,2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELSKZZBTMNZEB-OEPSAGCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propylparaben-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Propylparaben-d7, a deuterated analog of Propylparaben. This stable isotope-labeled compound is a critical tool in analytical and research settings, particularly for quantification studies where it serves as an internal standard.

Core Compound Data

This compound is the n-propyl ester of p-hydroxybenzoic acid, where the seven hydrogen atoms on the propyl group have been replaced by deuterium. This isotopic labeling makes it chemically identical to Propylparaben in terms of biological activity but distinguishable by mass, which is essential for mass spectrometry-based analytical methods.

| Parameter | Value | Citations |

| CAS Number | 1246820-92-7 | [1][2][3] |

| Molecular Formula | C₁₀H₅D₇O₃ | [1][3][4] |

| Molecular Weight | 187.24 g/mol | [1][3][4][5] |

| Synonyms | 1,1,2,2,3,3,3-heptadeuteriopropyl 4-hydroxybenzoate, Propyl parahydroxybenzoate-d7 | [1][2][5] |

Experimental Protocols

Due to its primary application as an internal standard, detailed experimental protocols for this compound are typically integrated within broader analytical methods for detecting and quantifying parabens in various matrices. Below is a generalized methodology reflecting its common use in liquid chromatography-mass spectrometry (LC-MS) for the analysis of parabens in biological or environmental samples.

Objective: To quantify the concentration of Propylparaben in a given sample using this compound as an internal standard.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

A known concentration of this compound is spiked into the unknown sample. This is a critical step to correct for sample loss during extraction and for variations in instrument response.

-

The sample is then subjected to an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes of interest and remove interfering substances.

-

The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.

-

-

Chromatographic Separation:

-

An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

The analytes are separated on a C18 analytical column using a gradient elution program, typically with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in negative ion mode.

-

The instrument is set to monitor specific precursor-to-product ion transitions for both Propylparaben and this compound (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of Propylparaben and a constant concentration of the internal standard, this compound.

-

The peak area ratio of the analyte (Propylparaben) to the internal standard (this compound) is plotted against the concentration of the analyte.

-

The concentration of Propylparaben in the unknown sample is then determined by interpolating its peak area ratio from the calibration curve.

-

Logical Workflow for Analytical Quantification

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative analysis.

Caption: Workflow for Quantitative Analysis using an Internal Standard.

Biological Context: Propylparaben's Mechanism of Action

While this compound is primarily used as an analytical tool, understanding the biological effects of its non-deuterated counterpart is crucial for researchers in drug development and toxicology. Propylparaben has been shown to disrupt antral follicle growth and steroidogenic function.[2] It can influence cell-cycle progression, apoptosis, and steroidogenesis pathways.[2] The diagram below conceptualizes the reported effects of Propylparaben on cellular processes.

Caption: Reported Cellular Effects of Propylparaben Exposure.

References

Propylparaben-d7: A Technical Guide to Certificate of Analysis and Supplier Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes and supplier information for Propylparaben-d7, a deuterated internal standard essential for accurate quantification in research and pharmaceutical development. This document details the typical data presented in a Certificate of Analysis (CoA), outlines relevant analytical methodologies, and provides a list of potential suppliers.

Certificate of Analysis: Understanding the Quality of this compound

A Certificate of Analysis is a crucial document that accompanies a reference standard, providing assurance of its identity, purity, and quality. For a deuterated standard like this compound, the CoA is indispensable for ensuring the reliability and reproducibility of experimental results. Below is a summary of the typical quantitative data found on a CoA for this compound, compiled from various supplier specifications and related deuterated standards.

Table 1: Typical Certificate of Analysis for this compound

| Parameter | Typical Specification | Method |

| Identity | ||

| Chemical Name | Propyl 4-hydroxybenzoate-d7 | - |

| CAS Number | 1246820-92-7 | - |

| Molecular Formula | C₁₀H₅D₇O₃ | - |

| Molecular Weight | 187.24 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥98% (Deuterium Incorporation) | Nuclear Magnetic Resonance (¹H NMR) / Mass Spectrometry (MS) |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 95-98 °C | Melting Point Apparatus |

| Residual Solvents | Conforms to USP <467> | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Water Content | ≤0.5% | Karl Fischer Titration |

Experimental Protocols for Quality Control

The accurate characterization of this compound relies on a suite of robust analytical techniques. The following sections detail the methodologies typically employed to generate the data presented in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of this compound, separating it from any non-deuterated propylparaben and other impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient mixture of acetonitrile and water (often with a small amount of acid, such as 0.1% formic acid, to improve peak shape).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength of 254 nm.

-

Sample Preparation : A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

-

Analysis : The retention time of the main peak is compared to a reference standard, and the peak area is used to calculate the purity.

Isotopic Purity and Identity Confirmation by ¹H NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for confirming the chemical structure and determining the level of deuterium incorporation.

-

¹H NMR Spectroscopy :

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or chloroform-d₃).

-

Analysis : The ¹H NMR spectrum is analyzed to confirm the absence of proton signals at the positions where deuterium atoms should be present. The degree of deuteration is calculated by comparing the integration of the residual proton signals at the deuterated sites to the integration of a non-deuterated proton signal.

-

-

Mass Spectrometry :

-

Instrumentation : A mass spectrometer, often coupled with a chromatographic inlet (e.g., LC-MS or GC-MS).

-

Ionization : Electrospray ionization (ESI) is commonly used for LC-MS.

-

Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight, which will be higher than that of the non-deuterated analog due to the presence of deuterium.

-

Supplier Information

A number of reputable chemical suppliers provide this compound for research and developmental purposes. When sourcing this material, it is imperative to request a lot-specific Certificate of Analysis to ensure it meets the requirements of your application.

-

LGC Standards : A global supplier of reference materials, including stable isotope-labeled compounds.

-

MedChemExpress (MCE) : A supplier of research chemicals and biochemicals, offering a range of deuterated standards.

-

Toronto Research Chemicals (TRC) : Specializes in the synthesis of complex organic chemicals for biomedical research.

-

Clearsynth : A technology-based research company that provides a variety of reference standards.

-

Pharmaffiliates : A provider of pharmaceutical reference standards, including impurities and stable isotopes.

Visualizing Workflows and Pathways

To further clarify the processes involved in the quality control and application of this compound, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis, quality control, and release of this compound.

Caption: A typical experimental workflow for the quantification of Propylparaben using this compound as an internal standard in an LC-MS analysis.

Propylparaben-d7: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Classification

Propylparaben is generally considered to have low acute toxicity.[4] However, it is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200). The primary hazards are related to irritation and the potential to form combustible dust.

GHS Classification:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[5]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[5]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[5]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[5]

-

Combustible Dust: May form combustible dust concentrations in air.[6]

Signal Word: Warning[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

May form combustible dust concentrations in air.[6]

Handling and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of Propylparaben-d7.

Handling:

-

Avoid contact with skin and eyes.[7]

-

Do not breathe dust, mist, vapors, or spray.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective goggles, and a lab coat.[5][6]

-

Ensure adequate ventilation, especially in confined areas. Use only outdoors or in a well-ventilated area.[5]

-

Ground all equipment containing the material to prevent static discharge.[7]

-

Avoid dust formation.

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6][7]

-

Store away from strong oxidizing agents, strong bases, and strong acids.[6]

-

Combustible materials should be stored away from extreme heat and sources of ignition.[7]

-

A recommended storage temperature is 4°C, sealed and away from direct sunlight.[5]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Get medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[5][6]

-

Unsuitable Extinguishing Media: Do not use a water jet.[6]

-

Specific Hazards: Dust clouds can be explosive.[6] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate unnecessary personnel.[6]

-

Environmental Precautions: Do not let the product enter drains or surface water.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Use non-sparking tools.[6]

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₅D₇O₃ |

| Molecular Weight | 187.24 g/mol [8] |

| Appearance | White crystalline powder[6][9][10] |

| Odor | Odorless or faint aromatic odor[9][10] |

| Melting Point | 95 - 98 °C[6][10][11] |

| Boiling Point | ~301 °C[6] |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and acetone.[9][11] |

| pH | 3 - 4.5 (saturated solution)[6] |

| Flash Point | 185 °C (356°F)[6] |

| Specific Gravity | 1.063 g/cm³[7][12] |

Toxicological Information

| Metric | Value | Species |

| Acute Oral Toxicity (LD50) | 7500 mg/kg[13] | Mouse |

| Skin Irritation | Mildly irritating[4] | - |

| Eye Irritation | Can cause minor eye irritation[6] | - |

| Carcinogenicity | Not classified as a carcinogen[4][14] | - |

| Mutagenicity | Not considered mutagenic[4] | - |

| Reproductive Toxicity | May decrease sperm number and motility in rats at high doses[1] | Rat |

Stability and Reactivity

-

Reactivity: Stable at ambient temperature and under normal conditions of use.[6]

-

Chemical Stability: The product is stable under recommended storage conditions.[13]

-

Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[6]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition. Avoid creating or spreading dust.[6]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[6]

-

Hazardous Decomposition Products: Carbon oxides (CO, CO₂) under fire conditions.[6][7]

Experimental Protocols

Representative Protocol: Acute Oral Toxicity Study (OECD 423 Guideline)

This protocol outlines a typical methodology for assessing the acute oral toxicity of a substance like Propylparaben.

1. Objective: To determine the acute oral toxicity of the test substance.

2. Test Substance: Propylparaben (or this compound).

3. Test Animals:

-

Species: Rat (e.g., Sprague-Dawley or Wistar).

-

Sex: Typically female.

-

Age: 8-12 weeks old.

-

Source: A reputable supplier.

4. Housing and Husbandry:

-

Caging: Housed in appropriate cages with a controlled environment.

-

Temperature: 22 ± 3°C.

-

Humidity: 30-70%.

-

Light Cycle: 12 hours light, 12 hours dark.

-

Food and Water: Standard laboratory diet and drinking water available ad libitum.

5. Dose Administration:

-

Vehicle: A suitable vehicle in which the test substance is soluble or can be suspended (e.g., corn oil, water with a suspending agent).

-

Route: Oral gavage.

-

Dose Levels: A starting dose of 300 mg/kg is often used, with subsequent doses of 2000 mg/kg or 5000 mg/kg depending on the outcome.

-

Procedure: A single dose is administered to a group of 3 animals after a short fasting period.

6. Observations:

-

Mortality: Animals are checked for mortality twice daily.

-

Clinical Signs: Animals are observed for clinical signs of toxicity shortly after dosing and then at least once daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

7. Pathological Examination:

-

All animals are subjected to a gross necropsy at the end of the observation period. Any abnormalities are recorded.

8. Data Analysis:

-

The results are assessed in terms of the number of animals that die or show signs of toxicity at each dose level. The LD50 is estimated based on the observed mortality.

Visualizations

Caption: A workflow for the safe handling of this compound.

Caption: A procedure for responding to a this compound spill.

Caption: A logical process for risk assessment when working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Propylparaben - Wikipedia [en.wikipedia.org]

- 3. thetoxicfreefoundation.com [thetoxicfreefoundation.com]

- 4. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. acme-hardesty.com [acme-hardesty.com]

- 7. chemistryconnection.com [chemistryconnection.com]

- 8. Propyl-d7 Paraben | C10H12O3 | CID 71751855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PROPYLPARABEN - Ataman Kimya [atamanchemicals.com]

- 10. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 13. theglobalquality.com [theglobalquality.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Solubility of Propylparaben-d7 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Propylparaben-d7 in common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document leverages extensive data available for its non-deuterated counterpart, Propylparaben, and discusses the potential effects of deuteration on solubility.

Introduction to this compound

This compound is a deuterated form of Propylparaben, a widely used preservative in the pharmaceutical, cosmetic, and food industries due to its antimicrobial properties.[1][2] The replacement of seven hydrogen atoms with deuterium atoms in the propyl group makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling accurate quantification in complex biological matrices.[2] Understanding its solubility is crucial for formulation development, analytical method development, and various research applications.

The Effect of Deuteration on Solubility

The substitution of hydrogen with deuterium can subtly influence a molecule's physical properties, including its solubility. While the differences are generally small, they can arise from several factors:

-

Intermolecular Interactions: Deuterium forms slightly stronger hydrogen bonds than protium. In solvents capable of hydrogen bonding, this may lead to minor differences in solubility compared to the non-deuterated compound.

-

Molecular Volume: The C-D bond is slightly shorter and less polarizable than the C-H bond, which can affect the overall molecular volume and interactions with the solvent.

-

Solvent Purity: The presence of residual water or other impurities in either the solute or the solvent can significantly impact solubility, and this should be a consideration in experimental design.

In general, for non-polar organic solvents, the solubility of a deuterated compound is expected to be very similar to its non-deuterated analog.

Solubility of Propylparaben in Common Organic Solvents

The following table summarizes the available quantitative solubility data for Propylparaben in various organic solvents. It is anticipated that the solubility of this compound will be of a similar order of magnitude in these solvents.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Acetone | 51 | 25 |

| Methanol | 50 | 25 |

| Ethanol (95%) | 50 | 25 |

| Propylene Glycol | 29 | 25 |

| Ether | Readily Soluble | Not Specified |

| Chloroform | Slightly Soluble | Not Specified |

| Vegetable Oils (Arachis) | 1.4 | 25 |

| Liquid Paraffin | 0.033 | 25 |

Note: The data presented is for non-deuterated Propylparaben and should be considered an approximation for this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method coupled with UV-Vis spectrophotometry or HPLC analysis, is recommended.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Vials for sample analysis

4.2. Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

4.3. Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

If necessary, accurately dilute the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the sample solutions using a validated analytical method (UV-Vis spectrophotometry or HPLC).

-

For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorption (λmax) for Propylparaben.

-

For HPLC analysis, integrate the peak area corresponding to this compound.

-

Construct a calibration curve by plotting the analytical signal (absorbance or peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account any dilution factors.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L, at the specified temperature.

-

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented, the solubility of its non-deuterated analog, Propylparaben, serves as a highly relevant and practical guide. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. Researchers and drug development professionals should consider the potential minor influences of deuteration on solubility and perform their own measurements when high accuracy is required.

References

Stability and Storage of Propylparaben-d7 Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and analytical methodologies for Propylparaben-d7 solutions. Given that this compound is a deuterated analog of Propylparaben, its chemical properties and stability profile are considered to be nearly identical. The primary difference lies in the mass of the molecule due to the deuterium substitution, which makes it a valuable internal standard for mass spectrometry-based quantitative analyses. This document will focus on the stability of Propylparaben, with the understanding that this information is directly applicable to this compound.

Storage and Handling of this compound Solutions

Proper storage is crucial to maintain the integrity and concentration of this compound solutions. The following conditions are recommended:

-

Temperature: Solutions should be stored in a cool, dry place. Refrigeration is generally suitable for long-term storage.

-

Container: Use well-closed, non-reactive containers, such as amber glass vials, to prevent photodegradation and leaching of plastic components. The absorption of parabens by plastics has been reported and depends on the type of plastic and the solvent.

-

pH: The pH of the solution is a critical factor in the stability of Propylparaben. For optimal stability, aqueous solutions should be maintained at a pH between 3 and 6.[1][2]

Stability Profile

Propylparaben is known to be a stable compound under a range of conditions, which contributes to its widespread use as a preservative.[3] However, its stability is significantly influenced by pH, temperature, and exposure to light.

Effect of pH on Stability

The stability of Propylparaben in aqueous solutions is highly dependent on the pH.

-

Acidic to Neutral pH (3-6): In this pH range, aqueous solutions of Propylparaben are very stable. Studies have shown that there is less than 10% decomposition over approximately 4 years at room temperature.[1][2]

-

Alkaline pH (≥ 8): At a pH of 8 or higher, Propylparaben is susceptible to rapid hydrolysis.[1][2] This degradation involves the cleavage of the ester bond.

Quantitative Stability Data

The following table summarizes the stability of Propylparaben solutions under various conditions.

| Parameter | Condition | Stability/Degradation Rate | Reference |

| pH | 3-6 (aqueous solution) | < 10% decomposition after ~4 years at room temperature | [1][2] |

| ≥ 8 (aqueous solution) | ≥ 10% hydrolysis after ~60 days at room temperature | [1][2] | |

| Temperature | Up to 80°C | Generally stable | [1] |

| Light | Sunlight/UV | Susceptible to photodegradation | [4][5] |

Degradation Pathways

Propylparaben can degrade through two primary pathways: hydrolysis and photodegradation.

Hydrolysis

Under alkaline conditions, Propylparaben undergoes hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA) and propanol.[6][7][8] In some microbial degradation pathways, the PHBA can be further decarboxylated to phenol.[6][7][8]

Photodegradation

Exposure to sunlight or UV radiation can lead to the photodegradation of Propylparaben. This process is primarily mediated by hydroxyl radicals and can involve decarboxylation, dealkylation, and hydroxylation, leading to the formation of various degradation products, including 4-hydroxybenzoic acid and dihydroxybenzene.[4][5][9][10]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its potential degradation products. The following is a general protocol that can be adapted for specific laboratory conditions.

Objective

To develop and validate a stability-indicating RP-HPLC method for the determination of this compound in solution and to monitor its stability under various stress conditions.

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Potassium phosphate monobasic

-

Phosphoric acid or triethylamine for pH adjustment

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of a buffer (e.g., 0.05 M potassium phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 - 20 µL |

Experimental Workflow

The following diagram illustrates the workflow for a typical stability study of a this compound solution.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound solution. This involves exposing the solution to harsh conditions to intentionally induce degradation.

-

Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solution to high temperatures.

-

Photodegradation: Expose the solution to UV light.

The analytical method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Conclusion

This compound solutions are stable when stored under appropriate conditions, particularly with respect to pH and protection from light. The stability profile of this compound is expected to be nearly identical to that of Propylparaben. Hydrolysis and photodegradation are the primary degradation pathways. A validated, stability-indicating HPLC method is crucial for the accurate quantification and stability assessment of this compound solutions in research and development settings.

References

- 1. PROPYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 2. phexcom.com [phexcom.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Propylparaben-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum and fragmentation pattern of Propylparaben-d7. This deuterated internal standard is crucial for the accurate quantification of propylparaben in various matrices, particularly in pharmacokinetic and metabolic studies. The following sections detail the expected mass spectral data, the underlying fragmentation mechanisms, and typical experimental protocols for its analysis.

Introduction to this compound

This compound is the deuterated analog of propylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. The seven deuterium atoms are located on the propyl group (propyl-d7). This stable isotope-labeled compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Predicted Mass Spectrum and Fragmentation

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-documented electron ionization (EI) mass spectrum of unlabeled propylparaben and the known position of the deuterium atoms. The molecular weight of this compound is 187.24 g/mol .

Upon electron ionization, the this compound molecule will form a molecular ion ([M]+•) with a mass-to-charge ratio (m/z) of 187. The subsequent fragmentation is expected to follow characteristic pathways for aromatic esters.

Key Fragmentation Pathways

The primary fragmentation of the this compound molecular ion is anticipated to involve:

-

Benzylic Cleavage: Loss of a deuterated propyl radical (•C3D7) to form a stable acylium ion.

-

McLafferty-type Rearrangement: While less common for aromatic esters compared to aliphatic ones, a rearrangement involving the transfer of a deuterium atom from the propyl chain to the carbonyl oxygen could occur, followed by the elimination of a neutral deuterated propene molecule.

-

Loss of the Alkoxy Group: Cleavage of the C-O bond to lose the deuterated propoxy radical (•OC3D7).

Tabulated Mass Spectral Data

The following table summarizes the predicted key fragment ions for this compound under electron ionization, based on the fragmentation of unlabeled propylparaben.

| m/z (Predicted) | Relative Intensity (Predicted) | Ion Structure | Proposed Fragmentation Pathway |

| 187 | Moderate | [C10H5D7O3]+• | Molecular Ion |

| 121 | High | [C7H5O3]+ | Loss of •C3D7 radical from the molecular ion (Benzylic Cleavage) |

| 144 | Low to Moderate | [C8H4D4O3]+• | McLafferty-type rearrangement with loss of C2D3H |

| 93 | Moderate | [C6H5O]+ | Decarbonylation (loss of CO) from the m/z 121 fragment |

Experimental Protocols

The analysis of this compound is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the phenolic hydroxyl group is often employed to improve chromatographic peak shape and thermal stability.

-

Derivatization: In-situ acetylation with acetic anhydride is a common and straightforward method.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: An initial temperature of 100-120°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of propylparaben and this compound.

-

LC-MS/MS Analysis Protocol

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.8-5 µm particle size).

-

Mobile Phase: A gradient elution is typically used with:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Flow Rate: 0.2-0.6 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode for parabens.

-

Ion Source Parameters:

-

Capillary Voltage: 2.5-4.5 kV.

-

Source Temperature: 120-150°C.

-

Desolvation Temperature: 350-500°C.

-

Nebulizer Gas (Nitrogen) Flow: Dependent on the instrument.

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The transition from the deprotonated molecular ion [M-H]- of this compound (m/z 186) to a specific product ion would be monitored.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of the this compound molecular ion under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Methodological & Application

Application Notes: High-Throughput Analysis of Propylparaben in Cosmetic Products Using Propylparaben-d7 as an Internal Standard by LC-MS/MS

Introduction

Propylparaben is a widely used preservative in cosmetic and personal care products due to its effective antimicrobial properties and low cost.[1] Regulatory bodies in many regions have established maximum permitted concentration levels for parabens in consumer products, necessitating accurate and reliable analytical methods for their quantification.[2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of propylparaben in various cosmetic matrices. The use of a stable isotope-labeled internal standard, Propylparaben-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3]

Principle

This method utilizes the stability and similar chemical behavior of this compound to its non-labeled counterpart.[4] The internal standard is spiked into the sample at a known concentration at the beginning of the sample preparation process. Both the analyte (propylparaben) and the internal standard (this compound) are extracted from the cosmetic matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area, which corrects for potential losses during sample processing and ionization suppression or enhancement in the MS source.[5]

Experimental Protocols

Materials and Reagents

-

Propylparaben (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Syringe filters (0.22 µm)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of propylparaben and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of propylparaben by serially diluting the primary stock solution with methanol:water (50:50, v/v).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

Sample Preparation: Cosmetic Creams and Lotions

-

Accurately weigh 100 mg of the cosmetic sample into a centrifuge tube.

-

Add 1 mL of the Internal Standard Working Solution.

-

Add 4 mL of a 1:1 (v/v) methanol-acetonitrile mixture.[4]

-

Vortex the tube for 2 minutes to ensure thorough mixing.

-

Sonicate the sample for 15 minutes in a water bath.[4]

-

Centrifuge the sample at 10,000 x g for 10 minutes.[1]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Parameters

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 0.0 min: 20% B; 5.0 min: 95% B; 7.0 min: 95% B; 7.1 min: 20% B; 10.0 min: 20% B |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C[5] |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr[5] |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Propylparaben | 179.1 | 92.1 | 25 | 20 |

| This compound | 186.1 | 98.1 | 25 | 20 |

Data Presentation

Table 1: Method Validation Parameters for the Quantification of Propylparaben in Cosmetic Cream.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 95.2% - 104.5% |

| Precision (% RSD) | < 5% |

Table 2: Quantitative Analysis of Propylparaben in Commercial Cosmetic Products.

| Sample ID | Sample Type | Propylparaben Concentration (µg/g) |

| Product A | Face Cream | 152.3 |

| Product B | Body Lotion | 289.1 |

| Product C | Sunscreen | 450.7 |

| Product D | "Paraben-Free" Lotion | Not Detected (< LOQ) |

Mandatory Visualization

Caption: Experimental workflow for the quantification of propylparaben.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantitative analysis of propylparaben in cosmetic products. The simple and effective sample preparation protocol, coupled with the specificity of tandem mass spectrometry, ensures accurate results that are essential for quality control and regulatory compliance in the cosmetics industry.

References

- 1. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 2. cdn3.f-cdn.com [cdn3.f-cdn.com]

- 3. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

Application Note: High-Throughput Analysis of Parabens in Cosmetic Products Using Propylparaben-d7 as an Internal Standard by Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) in cosmetic products. The method utilizes a simple liquid-liquid extraction procedure followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Propylparaben-d7 is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[1] The method is validated for linearity, recovery, and sensitivity, demonstrating its suitability for routine quality control and research applications in the cosmetic and pharmaceutical industries.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[2][3] However, concerns have been raised regarding their potential endocrine-disrupting effects, leading to increased scrutiny and the need for reliable analytical methods to monitor their levels in consumer products.[4][5]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of parabens, offering high sensitivity and selectivity.[4][6] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the behavior of the target analytes during extraction and analysis, thus compensating for potential losses.[1][2] This application note provides a detailed protocol for the GC-MS analysis of four common parabens in cosmetic matrices, employing this compound as an internal standard.

Experimental Protocol

Materials and Reagents

-

Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben (analytical grade)

-

Internal Standard: this compound (98%+ purity)

-

Solvents: Methanol, Acetonitrile, Dichloromethane (HPLC grade)

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Extraction Solvent: Dichloromethane

-

Sodium Sulfate (Anhydrous)

-

0.1 M Sodium Hydroxide

-

0.1 M Hydrochloric Acid

-

Phosphate Buffer (pH 7)

Standard Solutions Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each paraben and the internal standard by dissolving 10 mg of each compound in 10 mL of methanol.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with methanol to a final concentration of 10 µg/mL for each paraben.

-

Internal Standard Working Solution (10 µg/mL): Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard mixture into a blank matrix extract. Add a constant amount of the internal standard working solution to each calibration standard.

Sample Preparation

-

Sample Weighing: Accurately weigh 1.0 g of the cosmetic sample (e.g., cream, lotion) into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Spike the sample with 100 µL of the 10 µg/mL this compound internal standard working solution.

-

Extraction:

-

Add 10 mL of methanol to the sample.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction step with another 10 mL of methanol and combine the supernatants.

-

-

Liquid-Liquid Extraction:

-

Add 20 mL of dichloromethane to the combined methanol extract.

-

Vortex for 2 minutes.

-

Allow the layers to separate.

-

Collect the lower organic layer (dichloromethane) and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

Reconstitute the dried extract in 100 µL of acetonitrile.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

-

Cool to room temperature before GC-MS analysis.

-

GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 200°C

-

Ramp: 20°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Workflow Diagram

References

- 1. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cir-safety.org [cir-safety.org]

- 6. rjstonline.com [rjstonline.com]

Application Notes and Protocols for Quantitative NMR (qNMR) Analysis Using Propylparaben-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propylparaben-d7 in qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of chemical substances.[1][2] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[3] The use of a stable, high-purity internal standard is crucial for accurate and reproducible qNMR results.[4]

This compound, the deuterated analog of Propylparaben, serves as an excellent internal standard for ¹H qNMR analysis in pharmaceutical applications. Its key advantages include:

-

High Purity: Available as a certified reference material, ensuring accurate quantification.

-

Chemical Stability: It is chemically inert and does not react with a wide range of analytes or solvents.[4]

-

Simplified ¹H NMR Spectrum: The deuteration of the propyl chain and aromatic ring eliminates corresponding proton signals, reducing spectral overlap with the analyte. The remaining signals from any residual non-deuterated sites are distinct and can be used for quantification.

-

Good Solubility: It is soluble in common deuterated solvents used in NMR, such as DMSO-d₆ and Chloroform-d.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the qNMR analysis of active pharmaceutical ingredients (APIs) and other organic molecules.

Applications of this compound in qNMR

This compound is particularly useful for the quantitative analysis of a variety of compounds, especially those with signals in regions that do not overlap with the residual signals of the internal standard. Common applications include:

-

Purity Assessment of APIs: Determining the absolute purity of drug substances is a critical step in pharmaceutical development and quality control.[2][5]

-

Quantification of Small Molecules: Measuring the precise concentration of small organic molecules in solution.

-

Analysis of Natural Products: Quantifying specific components within complex mixtures derived from natural sources.[6]

-

Stability Studies: Monitoring the degradation of a compound over time by quantifying the decrease in the parent compound or the increase in degradation products.

Experimental Workflow for qNMR Analysis

The general workflow for a qNMR experiment using an internal standard is outlined below.

Caption: General workflow for qNMR analysis using an internal standard.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the purity of an active pharmaceutical ingredient (API) using this compound as an internal standard.

4.1. Materials and Equipment

-

Analyte (API): Accurately weighed sample of the compound to be quantified.

-

Internal Standard (IS): this compound of known purity (certified reference material recommended).

-

Deuterated Solvent: DMSO-d₆, CDCl₃, or other suitable solvent in which both the analyte and IS are fully soluble.

-

NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.[6]

-

Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Volumetric Flask and Pipettes: For accurate solvent handling.

4.2. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of this compound into a clean, dry vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 to ensure comparable signal intensities.[4][7]

-

Dissolution: Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent to the vial. Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

4.3. NMR Data Acquisition

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution and lineshape.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Pulse Angle: 90° flip angle.

-

Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and IS) to ensure complete relaxation. A conservative value of 30-60 seconds is often used when T₁ values are unknown.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[2] This usually ranges from 8 to 64 scans.

-

Receiver Gain: Adjust to avoid signal clipping.

-

4.4. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.

-

Integration:

-

Calibrate the spectrum by setting the chemical shift of a known reference signal (e.g., residual solvent peak).

-

Integrate a well-resolved, non-overlapping signal of the analyte and a suitable signal of this compound. For this compound, a residual aromatic proton signal is often a good choice.

-

Ensure the integration limits are wide enough to encompass the entire signal, including any ¹³C satellites if they are to be included consistently for both analyte and IS.

-

Calculation of Purity

The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte: Integral of the selected analyte signal.

-

I_IS: Integral of the selected this compound signal.

-

N_analyte: Number of protons corresponding to the integrated analyte signal.

-

N_IS: Number of protons corresponding to the integrated this compound signal.

-

MW_analyte: Molecular weight of the analyte.

-

MW_IS: Molecular weight of this compound.

-

m_analyte: Mass of the analyte.

-

m_IS: Mass of the this compound.

-

P_IS: Purity of the this compound internal standard.

Quantitative Data Presentation

The following table presents representative data from a qNMR purity determination of a hypothetical API (API-X, MW = 350.4 g/mol ) using this compound (MW = 187.25 g/mol , Purity = 99.8%) as the internal standard. The selected analyte signal corresponds to 2 protons, and the selected IS signal corresponds to 1 residual aromatic proton.

| Parameter | Value |

| Mass of API-X (m_analyte) | 15.25 mg |

| Mass of this compound (m_IS) | 8.12 mg |

| Integral of API-X signal (I_analyte) | 2.45 |

| Integral of this compound signal (I_IS) | 1.00 |

| Number of Protons (API-X) (N_analyte) | 2 |

| Number of Protons (IS) (N_IS) | 1 |

| Molecular Weight of API-X (MW_analyte) | 350.4 g/mol |

| Molecular Weight of this compound (MW_IS) | 187.25 g/mol |

| Purity of this compound (P_IS) | 99.8% |

| Calculated Purity of API-X | 98.9% |

Logical Relationships in qNMR Method Validation

For use in a regulated environment, the qNMR method should be validated according to ICH guidelines.[6] The relationship between key validation parameters is illustrated below.

Caption: Interdependence of validation parameters for a qNMR method.

Conclusion

This compound is a highly suitable internal standard for quantitative ¹H NMR analysis in the pharmaceutical industry. Its chemical properties and simplified NMR spectrum allow for accurate and precise purity and concentration determinations of a wide range of organic molecules. By following the detailed protocols and understanding the principles of qNMR, researchers can confidently implement this powerful analytical technique in their drug development and quality control workflows.

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Sample Preparation Using Propylparaben-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Propylparaben-d7 as an internal standard in the quantitative analysis of propylparaben in various sample matrices. The following sections offer comprehensive methodologies for sample preparation and analysis, ensuring accuracy and reliability in your results.

Introduction to this compound

This compound is the deuterium-labeled form of propylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] Due to its chemical and physical properties being nearly identical to the non-labeled analyte, this compound is an ideal internal standard for quantitative analysis using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use helps to correct for variations that can occur during sample preparation, injection, and instrument analysis, thereby improving the accuracy and precision of the results. The use of isotopically labeled internal standards is considered the "gold standard" in quantitative mass spectrometry.

Core Applications

This compound is primarily utilized as an internal standard in a variety of analytical applications, including:

-

Pharmaceutical Quality Control: To ensure that the concentration of propylparaben in pharmaceutical preparations is within the specified limits.

-

Cosmetic Product Safety: To monitor the levels of propylparaben in cosmetics to comply with regulatory guidelines.

-

Food Safety Analysis: To determine the concentration of propylparaben in food products where it is used as a preservative.

-

Biomonitoring: To measure the exposure of humans to propylparaben by analyzing biological samples such as serum, plasma, and urine.[2]

-

Environmental Monitoring: To quantify the presence of propylparaben in environmental samples like water and soil.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of propylparaben from various matrices using this compound as an internal standard.

Protocol 1: Analysis of Propylparaben in Cosmetic Creams using LC-MS/MS

This protocol describes a method for the extraction and quantification of propylparaben in cosmetic cream samples.

1. Materials and Reagents

-

Propylparaben standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

2. Preparation of Standard and Internal Standard Solutions

-

Propylparaben Stock Solution (1 mg/mL): Accurately weigh 10 mg of propylparaben and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the propylparaben stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation

-

Accurately weigh approximately 100 mg of the cosmetic cream sample into a 1.5 mL microcentrifuge tube.

-

Add 1 mL of methanol to the tube.

-

Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the solid matrix.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7.1-10 min: 30% B (re-equilibration)

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions:

-

Propylparaben: Monitor appropriate precursor > product ion transition.

-

This compound: Monitor appropriate precursor > product ion transition.

-

5. Quantification

Create a calibration curve by plotting the ratio of the peak area of propylparaben to the peak area of this compound against the concentration of the working standard solutions. Determine the concentration of propylparaben in the cosmetic sample by using the calibration curve.

Protocol 2: Analysis of Propylparaben in Human Serum using GC-MS/MS

This protocol details a method for the determination of propylparaben in human serum samples, which is relevant for biomonitoring studies.

1. Materials and Reagents

-

Propylparaben standard

-

This compound (Internal Standard)

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Sodium sulfate (anhydrous)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Human serum (blank)

-

Glass centrifuge tubes (15 mL) with screw caps

-

Evaporator (e.g., nitrogen evaporator)

-

GC vials with inserts

2. Preparation of Standard and Internal Standard Solutions

-

Propylparaben Stock Solution (1 mg/mL): Prepare in methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Prepare in methanol.

-

Working Standard Solutions: Prepare calibration standards in blank human serum at concentrations ranging from 1 ng/mL to 50 ng/mL.

-

Internal Standard Spiking Solution (500 ng/mL): Prepare in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of serum sample into a 15 mL glass centrifuge tube.

-

Add 10 µL of the 500 ng/mL this compound internal standard spiking solution.

-

Add 2 mL of a MTBE:Hexane (1:1, v/v) extraction solvent.

-

Vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 3-6) and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Add 50 µL of the derivatizing agent and 50 µL of a suitable solvent (e.g., ethyl acetate), cap the tube, and heat at 70°C for 30 minutes.

-

Cool to room temperature and transfer the derivatized sample to a GC vial with an insert.

4. GC-MS/MS Analysis

-

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp: 10°C/min to 280°C, hold for 5 min

-

-

Injection Mode: Splitless

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electron ionization (EI) source.

-

MRM Transitions:

-

Derivatized Propylparaben: Monitor appropriate precursor > product ion transitions.

-

Derivatized this compound: Monitor appropriate precursor > product ion transitions.

-

Data Presentation

Quantitative data from validation studies are crucial for assessing the performance of the analytical method. The use of this compound as an internal standard significantly improves these performance metrics.

| Validation Parameter | Performance Metric | Typical Value | Reference |

| Recovery | Percentage | 97 - 107% | [3] |

| Linearity (Serum) | Concentration Range | 1 - 20 ng/mL | [2] |

| Precision (RSD) | Percentage | < 15% | |

| Accuracy | Percentage | 85 - 115% |

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Caption: Workflow for LC-MS/MS analysis of propylparaben in cosmetics.

Caption: Workflow for GC-MS/MS analysis of propylparaben in human serum.

References

Determination of Propylparaben in Food Samples using Isotope Dilution Mass Spectrometry with Propylparaben-d7

Application Note

Abstract

This application note presents a robust and sensitive method for the quantitative determination of propylparaben in a variety of food matrices. The method utilizes a stable isotope-labeled internal standard, Propylparaben-d7, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. A detailed experimental protocol, including sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, is provided. This method is suitable for researchers, scientists, and quality control professionals in the food safety and drug development industries.

Introduction

Propylparaben is a widely used antimicrobial preservative in food, beverage, and pharmaceutical products to extend their shelf life.[1][2] While generally recognized as safe at low concentrations, concerns about its potential endocrine-disrupting effects have led to increased scrutiny and the need for reliable analytical methods to monitor its levels in consumer products. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1] This application note describes a validated LC-MS/MS method for the determination of propylparaben in diverse food samples.

Experimental Workflow

The overall experimental workflow for the determination of propylparaben in food samples is depicted in the following diagram.

Caption: Experimental workflow for propylparaben analysis.

Experimental Protocols

Reagents and Materials

-

Propylparaben (analytical standard, >99% purity)

-

This compound (internal standard, >98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate tribasic dihydrate

-

Sodium citrate dibasic sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented samples)

-

QuEChERS extraction tubes (50 mL)

-

Dispersive SPE tubes (2 mL or 15 mL)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of propylparaben and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards ranging from 1 to 500 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (QuEChERS)

The QuEChERS protocol should be adapted based on the food matrix.

Logical Relationship of QuEChERS Sorbent Selection

Caption: dSPE sorbent selection based on food matrix.

A. For General Food Matrices (e.g., Fruits, Vegetables):

-

Weigh 10 g of the homogenized food sample into a 50 mL QuEChERS tube.

-

Add 10 µL of the 1 µg/mL this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

B. For High-Fat Food Matrices (e.g., Dairy, Oils):

-

Follow steps 1-7 as for general matrices.

-

For the dSPE cleanup, use a tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Proceed with steps 9 and 10.

C. For Pigmented Food Matrices (e.g., Berries, Leafy Greens):

-

Follow steps 1-7 as for general matrices.

-

For the dSPE cleanup, use a tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB. Note: GCB may adsorb planar analytes like parabens, so its amount should be minimized and validated.

-

Proceed with steps 9 and 10.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | 800 L/hr |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propylparaben | 179.1 | 92.1 | 20 |

| Propylparaben | 179.1 | 137.1 | 15 |

| This compound | 186.1 | 98.1 | 20 |

| This compound | 186.1 | 143.1 | 15 |

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of various spiked food samples.

Table 1: Method Validation Parameters

| Parameter | Propylparaben |

| Linearity Range (ng/mL) | 1 - 500 |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) (ng/g) | 0.5 |

| Limit of Quantification (LOQ) (ng/g) | 1.5 |

Table 2: Recovery and Precision in Spiked Food Samples (n=6)

| Food Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Apple Juice | 10 | 98.5 | 4.2 |

| 100 | 101.2 | 3.1 | |

| Milk (Whole) | 10 | 95.8 | 5.5 |

| 100 | 99.1 | 4.8 | |

| Bread | 10 | 92.3 | 6.8 |

| 100 | 96.5 | 5.2 | |

| Spinach | 10 | 94.7 | 6.1 |

| 100 | 97.9 | 4.5 | |

| Olive Oil | 10 | 90.5 | 8.2 |

| 100 | 94.2 | 6.9 |

Conclusion